tert-Butyldimethylsilanol

Catalog No.
S666798
CAS No.
18173-64-3
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldimethylsilanol

CAS Number

18173-64-3

Product Name

tert-Butyldimethylsilanol

IUPAC Name

tert-butyl-hydroxy-dimethylsilane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3

InChI Key

FGWRMMTYIZKYMA-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)O

Canonical SMILES

CC(C)(C)[Si](C)(C)O

Origin and Significance:

t-BDMS is not a naturally occurring compound. It is synthesized in laboratories for various applications in scientific research. Its significance lies in its unique properties that make it a valuable reagent in organic synthesis []. The hydroxyl group (OH) allows it to react with other molecules, while the bulky tert-butyl group (C(CH3)3) and the silicon atom (Si) provide steric hindrance and hydrophobicity, influencing reaction rates and product selectivity [].


Molecular Structure Analysis

Key features:

  • The molecule has a central silicon (Si) atom bonded to four different groups:
    • Two methyl groups (CH3)
    • A tert-butyl group (C(CH3)3)
    • A hydroxyl group (OH) [].
  • The silicon atom is tetrahedral, with bond angles close to 109.5 degrees.
  • The bulky tert-butyl group and the methyl groups create a sterically hindered environment around the silicon atom [].

Notable aspects:

  • The Si-O bond is polar due to the difference in electronegativity between silicon and oxygen. This polarity contributes to the reactivity of the hydroxyl group.
  • The combination of the hydroxyl group and the hydrophobic tert-butyl group makes t-BDMS amphiphilic, meaning it can interact with both polar and non-polar environments [].

Chemical Reactions Analysis

Synthesis:

t-BDMS can be synthesized by the reaction of tert-butyldimethylsilyl chloride (t-BDMSCl) with water in the presence of a base catalyst [].

(CH3)3CSi(CH3)2Cl + H2O -> (CH3)3CSi(CH3)2OH + HCl []

Decomposition:

t-BDMS can undergo hydrolysis under acidic or basic conditions to form tert-butyldimethylsilanol and water [].

(CH3)3CSi(CH3)2OH + H2O -> (CH3)3CSi(CH3)3 + HOOH (acidic conditions) []

Other relevant reactions:

  • t-BDMS is a protecting group for alcohols in organic synthesis. It can be attached to an alcohol to prevent unwanted reactions and then later removed under specific conditions to regenerate the free alcohol [].
  • t-BDMS can react with various functional groups to form new silyl ethers, which are useful intermediates in organic synthesis [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Melting point: Not reported.
  • Boiling point: 81-83 °C (at literature pressure) [].
  • Density: 0.701 g/mL at 25 °C (literature value) [].
  • Solubility: Soluble in most organic solvents, insoluble in water [].
  • Stability: Moisture sensitive, can decompose in the presence of water [].

Mechanism of Action (not applicable)

  • Flammability: Flammable liquid and vapor [].
  • Toxicity: Limited data available on the toxicity of t-BDMS. However, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Reactivity: Reacts with water and strong acids/bases [].

Protection of Hydroxyl Groups

Hydroxyl groups are highly reactive functional groups present in numerous organic molecules, including carbohydrates, alcohols, and amino acids. Their reactivity can pose challenges in organic synthesis as they can participate in unwanted side reactions. TBDMS offers a solution by temporarily masking the hydroxyl group, rendering it unreactive towards certain reagents. This allows chemists to selectively modify other parts of the molecule without affecting the protected hydroxyl group. After the desired modifications are complete, the TBDMS group can be easily removed under specific conditions, revealing the original hydroxyl group. This selective protection strategy is crucial for the successful synthesis of complex molecules with multiple functional groups [, ].

Examples of TBDMS application in protecting hydroxyl groups:

  • Synthesis of complex carbohydrates []
  • Modification of bioactive natural products []
  • Selective functionalization of peptides []

Other Applications in Organic Synthesis

Beyond protecting hydroxyl groups, TBDMS finds application in various other areas of organic synthesis:

  • Preparation of enol silyl ethers: TBDMS reacts with enols (a specific type of unsaturated alcohol) to form enol silyl ethers. These derivatives are often more stable and easier to handle than the parent enols, making them valuable intermediates in organic synthesis.
  • Initiation of polymerization: TBDMS can act as an initiator for the polymerization of certain monomers, facilitating the formation of high molecular weight polymers.
  • Asymmetric synthesis: TBDMS plays a role in certain asymmetric synthesis reactions, where the formation of a specific stereoisomer is desired. The bulky tert-butyl group of TBDMS can influence the reaction pathway, leading to the formation of the desired product with high stereoselectivity.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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